molecular formula C23H17ClN2O4S4 B11042347 (3-chloro-6-nitro-1-benzothiophen-2-yl)(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

(3-chloro-6-nitro-1-benzothiophen-2-yl)(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

Cat. No.: B11042347
M. Wt: 549.1 g/mol
InChI Key: DMZDHNIOKDRRLO-UHFFFAOYSA-N
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Description

The compound (3-chloro-6-nitro-1-benzothiophen-2-yl)(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic molecule featuring multiple functional groups, including chloro, nitro, ethoxy, and thioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-6-nitro-1-benzothiophen-2-yl)(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone typically involves multi-step organic reactions. The initial steps often include the formation of the benzothiophene and quinoline cores, followed by the introduction of the chloro, nitro, ethoxy, and thioxo groups under controlled conditions. Common reagents used in these steps include chlorinating agents, nitrating agents, and thionating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as recrystallization, chromatography, and distillation are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3-chloro-6-nitro-1-benzothiophen-2-yl)(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone: undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The thioxo group can be oxidized to a sulfoxide or sulfone.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the thioxo group results in sulfoxide or sulfone derivatives.

Scientific Research Applications

(3-chloro-6-nitro-1-benzothiophen-2-yl)(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-chloro-6-nitro-1-benzothiophen-2-yl)(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its complex structure and the combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H17ClN2O4S4

Molecular Weight

549.1 g/mol

IUPAC Name

(3-chloro-6-nitro-1-benzothiophen-2-yl)-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone

InChI

InChI=1S/C23H17ClN2O4S4/c1-4-30-12-6-8-15-14(10-12)17-20(33-34-22(17)31)23(2,3)25(15)21(27)19-18(24)13-7-5-11(26(28)29)9-16(13)32-19/h5-10H,4H2,1-3H3

InChI Key

DMZDHNIOKDRRLO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=C(C5=C(S4)C=C(C=C5)[N+](=O)[O-])Cl

Origin of Product

United States

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